molecular formula C4H11ClN4O2 B8075049 L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride

L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride

Cat. No.: B8075049
M. Wt: 182.61 g/mol
InChI Key: SQTGKXKXMQOETE-DFWYDOINSA-N
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Description

L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride is an organic compound with the molecular formula C4H11ClN4O2. It is a white crystalline powder that is soluble in water and has a melting point of approximately 220°C (dec.)

Chemical Reactions Analysis

L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a growth factor to promote cell growth and proliferation . In medicinal chemistry, it serves as a precursor for the synthesis of various bioactive compounds. Additionally, it is utilized in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways .

Mechanism of Action

The mechanism of action of L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride involves its interaction with specific molecular targets and pathways. It acts as a substrate for certain enzymes, facilitating biochemical reactions that are crucial for cellular functions. The guanidino group in the compound plays a key role in binding to enzyme active sites, thereby influencing enzyme activity and metabolic processes .

Comparison with Similar Compounds

L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride is unique due to its specific structure and functional groups. Similar compounds include:

These compounds share similar guanidino and amino groups but differ in their specific chemical structures and properties. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(2S)-2-amino-3-(hydrazinylmethylideneamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O2.ClH/c5-3(4(9)10)1-7-2-8-6;/h2-3H,1,5-6H2,(H,7,8)(H,9,10);1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTGKXKXMQOETE-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)N=CNN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)N=CNN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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